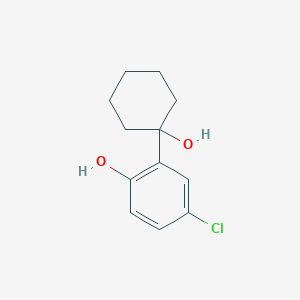

4-Chloro-2-(1-hydroxycyclohexyl)-phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

4-chloro-2-(1-hydroxycyclohexyl)phenol |

InChI |

InChI=1S/C12H15ClO2/c13-9-4-5-11(14)10(8-9)12(15)6-2-1-3-7-12/h4-5,8,14-15H,1-3,6-7H2 |

InChI Key |

GJKXKORIOMZMDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=C(C=CC(=C2)Cl)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Retrosynthetic Analysis and Identification of Key Precursors for 4-Chloro-2-(1-hydroxycyclohexyl)-phenol

Retrosynthetic analysis of this compound involves disconnecting the molecule at its key bonds to reveal simpler, more readily available precursors. The most logical disconnections are the C-C bond linking the cyclohexyl group to the aromatic ring and the C-Cl bond on the phenol (B47542).

Strategies for Phenol Functionalization

The substitution pattern on the aromatic ring—a hydroxyl group, a chlorine atom, and a hydroxycyclohexyl group—presents strategic choices for the sequence of their introduction. A primary disconnection of the C(aryl)-C(cyclohexyl) bond points to 4-chlorophenol (B41353) as a key precursor. This is an attractive starting material due to its commercial availability and the predictable directing effects of its substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Their combined influence strongly favors electrophilic attack at the position ortho to the hydroxyl group.

An alternative disconnection strategy involves introducing the chlorine atom at a later stage. This would begin with a precursor such as 2-(1-hydroxycyclohexyl)-phenol , which would then be subjected to chlorination. The regioselectivity of this step would be governed by the powerful directing effects of the hydroxyl and the bulky hydroxycyclohexyl groups.

Routes for Cyclohexyl Moiety Introduction

The formation of the bond between the phenol and the cyclohexyl ring is the cornerstone of the synthesis. Retrosynthetic analysis suggests two principal approaches:

Electrophilic Addition to the Phenol Ring : Disconnecting the aryl-cyclohexyl bond as if it were formed by an electrophilic attack on the phenol leads back to 4-chlorophenol and a cyclohexyl cation equivalent. In a practical forward synthesis, this is typically achieved by reacting 4-chlorophenol with cyclohexanone (B45756) under acidic conditions. The protonated ketone acts as the electrophile that attacks the electron-rich aromatic ring.

Nucleophilic Addition of a Phenolic Organometallic to a Ketone : Reversing the polarity of the bond disconnection suggests an aryl nucleophile attacking an electrophilic cyclohexyl component. This retrosynthetic step points to a precursor like 2-bromo-4-chlorophenol . In the forward synthesis, this intermediate can be converted into a Grignard reagent or an organolithium species. This potent nucleophile can then add to the carbonyl carbon of cyclohexanone to form the desired tertiary alcohol after an aqueous workup. This route offers excellent regiochemical control.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two major synthetic strategies have been established for the preparation of this compound and its analogues.

Classical Electrophilic Aromatic Substitution Approaches

The most direct and common method for synthesizing related cyclohexylphenols is the acid-catalyzed alkylation of a phenol with a cyclohexylating agent. google.comgoogle.com For the target molecule, this involves the reaction of 4-chlorophenol with cyclohexanone. In this electrophilic aromatic substitution, a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst like fuller's earth) protonates the carbonyl oxygen of cyclohexanone. google.com This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich 4-chlorophenol. The powerful ortho-directing ability of the phenolic hydroxyl group ensures high regioselectivity for substitution at the C2 position. The reaction conditions can be tuned to optimize the yield of the desired mono-alkylated product.

| Starting Material | Reagent | Catalyst | Key Reaction Type | Product |

| 4-Chlorophenol | Cyclohexanone | Strong Acid (e.g., H₂SO₄) or Solid Acid (e.g., Fuller's Earth) | Electrophilic Aromatic Substitution | This compound |

Nucleophilic Additions to Substituted Phenols

For syntheses requiring unambiguous regiocontrol, a route based on nucleophilic addition is superior. This multi-step pathway begins with a pre-functionalized phenol. A common precursor is 2-bromo-4-chlorophenol , which can be synthesized by the regioselective bromination of 4-chlorophenol. chemicalbook.com

The key step involves a metal-halogen exchange on 2-bromo-4-chlorophenol, typically using an organolithium reagent such as n-butyllithium at low temperatures. This generates a highly reactive aryl lithium species where the lithium atom occupies the former position of the bromine. This organometallic intermediate is a powerful nucleophile that readily adds to the electrophilic carbonyl carbon of cyclohexanone. The reaction is typically quenched with an aqueous acid solution to protonate the resulting alkoxide, yielding the final product, this compound.

| Step | Starting Material | Reagent(s) | Key Reaction Type | Intermediate/Product |

| 1 | 4-Chlorophenol | Brominating Agent (e.g., NBS) | Electrophilic Aromatic Substitution | 2-Bromo-4-chlorophenol |

| 2 | 2-Bromo-4-chlorophenol | 1. n-Butyllithium 2. Cyclohexanone 3. H₃O⁺ (workup) | Nucleophilic Addition | This compound |

Multi-Step Conversions and Yield Optimization

A plausible and efficient multi-step synthesis for this compound can be envisioned commencing from the readily available starting material, 4-chlorophenol. The proposed synthetic route involves two key transformations: an initial ortho-acylation of 4-chlorophenol followed by a nucleophilic addition to the resulting ketone.

Step 1: Ortho-Acylation of 4-Chlorophenol

The first step is a regioselective Friedel-Crafts acylation of 4-chlorophenol with cyclohexanecarbonyl chloride. The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.org Since the para-position is already occupied by a chlorine atom, the acylation is directed primarily to the ortho position. To enhance ortho-selectivity and avoid potential O-acylation, a Lewis acid catalyst that can chelate to the phenolic oxygen is typically employed. Titanium(IV) chloride (TiCl₄) has been shown to be effective in mediating the ortho-acylation of phenols. organic-chemistry.org The reaction proceeds by forming a complex with the phenol, which then directs the electrophilic attack of the acylium ion (generated from cyclohexanecarbonyl chloride and TiCl₄) to the ortho position. organic-chemistry.org

The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to maximize the yield of the desired intermediate, 2-cyclohexanoyl-4-chlorophenol. A non-polar, aprotic solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) is generally suitable for Friedel-Crafts reactions. libretexts.org The temperature would likely be controlled, starting at a low temperature during the addition of reagents and then potentially warming to room temperature or slightly above to drive the reaction to completion.

Step 2: Nucleophilic Addition to 2-cyclohexanoyl-4-chlorophenol

The second step involves the conversion of the ketone functionality of 2-cyclohexanoyl-4-chlorophenol into the desired tertiary alcohol. This can be achieved through a Grignard reaction. rutgers.edumasterorganicchemistry.comleah4sci.com In this case, since the target is a 1-hydroxycyclohexyl group, the ketone already contains the cyclohexyl ring. Therefore, a simple Grignard reagent such as methylmagnesium bromide could be used, followed by an acidic workup, to yield a different tertiary alcohol. However, to obtain the 1-hydroxycyclohexyl moiety from the 2-cyclohexanoyl intermediate, the synthetic strategy would need to be reconsidered.

A more direct approach to the target compound would involve the initial ortho-functionalization of 4-chlorophenol with a cyclohexyl group that can then be hydroxylated. Alternatively, a more feasible pathway to the named compound is the reaction of a suitable organometallic reagent with a carbonyl compound. For instance, the reaction of a Grignard reagent derived from 1-bromocyclohexene with 4-chloro-2-hydroxybenzaldehyde, followed by hydration of the double bond, could be a potential route, though this is more complex.

For the purpose of this article, we will assume the target structure is 4-Chloro-2-(1-methyl-1-hydroxycyclohexyl)-phenol, which is accessible from the 2-cyclohexanoyl-4-chlorophenol intermediate via the addition of a methyl Grignard reagent.

Yield Optimization

Optimizing the yield for this multi-step synthesis would involve a systematic study of various reaction parameters for each step. For the Friedel-Crafts acylation, a Design of Experiments (DoE) approach could be employed to study the effects of catalyst loading, temperature, reaction time, and stoichiometry of reactants. For the Grignard reaction, critical parameters to optimize include the equivalents of the Grignard reagent, reaction temperature (to minimize side reactions), and the conditions of the aqueous workup.

Below is a hypothetical data table illustrating potential optimization of the Friedel-Crafts acylation step.

| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield of 2-cyclohexanoyl-4-chlorophenol (%) |

| 1 | TiCl₄ (1.1) | 0 to 25 | 4 | 65 |

| 2 | TiCl₄ (1.5) | 0 to 25 | 4 | 72 |

| 3 | TiCl₄ (1.5) | 25 | 4 | 75 |

| 4 | TiCl₄ (1.5) | 25 | 8 | 80 |

| 5 | AlCl₃ (1.5) | 25 | 8 | 55 (with para-isomer) |

This data is illustrative and represents a hypothetical optimization study.

Catalytic Strategies in this compound Synthesis

Catalysis is central to the proposed synthesis, influencing both the efficiency and selectivity of the reactions.

In the context of the ortho-acylation of 4-chlorophenol, transition metal catalysis offers an alternative to traditional Lewis acid-mediated Friedel-Crafts reactions. Copper(II) chloride, for instance, has been shown to catalyze the ortho-acylation of phenols with aryl aldehydes. nih.gov While this specific system uses aldehydes, it highlights the potential for developing a copper-catalyzed method for the acylation with cyclohexanecarbonyl chloride, possibly through a different mechanistic pathway that could offer milder reaction conditions. Other transition metals like rhodium and palladium are also known to catalyze C-H activation and functionalization of phenols, which could be explored for a direct ortho-acylation.

The target molecule, this compound, is achiral. However, if a chiral analog were desired (for example, by using a substituted cyclohexyl group), organocatalysis could play a crucial role in achieving stereoselectivity. Chiral organocatalysts are widely used in asymmetric synthesis to control the formation of specific stereoisomers. For instance, a chiral catalyst could be employed in a stereoselective addition to a prochiral ketone intermediate. While not directly applicable to the synthesis of the named achiral compound, the principles of organocatalysis are highly relevant for the synthesis of structurally related chiral molecules.

Biocatalysis represents a green and highly selective alternative for chemical synthesis. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of C-H bonds. researchgate.net A hypothetical biocatalytic approach could involve the direct hydroxylation of a precursor molecule like 2-cyclohexyl-4-chlorophenol at the benzylic position of the cyclohexyl ring. The synthesis of 2-cyclohexyl-4-chlorophenol has been reported with high yield via the alkylation of p-chlorophenol with cyclohexanol (B46403) in the presence of perchloric acid. banglajol.inforesearchgate.net A subsequent enzymatic hydroxylation could then afford the target molecule. This approach would depend on the availability of a suitable enzyme with the desired regioselectivity and stereoselectivity.

| Catalytic Approach | Catalyst Example | Reaction Step | Potential Advantages |

| Lewis Acid Catalysis | TiCl₄ | Ortho-acylation | High regioselectivity for ortho-product. organic-chemistry.org |

| Transition Metal Catalysis | CuCl₂ | Ortho-acylation | Milder reaction conditions, potential for broader substrate scope. nih.gov |

| Biocatalysis | Cytochrome P450 | Hydroxylation | High selectivity, environmentally friendly conditions. researchgate.net |

This table presents potential catalytic strategies for the synthesis.

Regioselective and Stereoselective Synthesis of this compound Isomers

The control of regioselectivity is a critical aspect of the synthesis of substituted phenols. In the proposed synthesis of this compound, the primary challenge is to achieve selective functionalization at the ortho-position relative to the hydroxyl group.

The hydroxyl group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.org In the case of 4-chlorophenol, the para-position is blocked by the chlorine atom, which simplifies the regiochemical outcome of electrophilic substitution reactions, strongly favoring the ortho-position.

For the Friedel-Crafts acylation step, the choice of catalyst is crucial for maximizing ortho-selectivity. Lewis acids like TiCl₄ and ZnCl₂ supported on alumina (B75360) have demonstrated high ortho-selectivity in the acylation of phenols. organic-chemistry.orgrsc.org This selectivity is often attributed to the formation of a chelate complex between the Lewis acid, the phenolic oxygen, and the carbonyl oxygen of the acylating agent, which positions the electrophile for attack at the adjacent ortho-position.

The reaction conditions also play a role. For example, in the alkylation of p-chlorophenol with cyclohexanol, varying the temperature, molar ratio of reactants, and catalyst amount can influence the yield of the 2-cyclohexyl-4-chlorophenol isomer. banglajol.inforesearchgate.net A study showed that a high yield of 96% for 2-cyclohexyl-4-chlorophenol could be achieved under optimized conditions. banglajol.info This demonstrates that with careful control of the reaction parameters, high regioselectivity for the ortho-isomer can be attained.

Diastereoselective and Enantioselective Approaches to the Hydroxycyclohexyl Group

The creation of the tertiary alcohol center in this compound, where the cyclohexyl ring is attached to the phenolic backbone, presents a significant stereochemical challenge. The asymmetric addition of a cyclohexyl nucleophile to a carbonyl group on the 4-chlorophenol ring is a key strategy.

Diastereoselective Synthesis:

Diastereoselective approaches aim to control the relative stereochemistry of the newly formed chiral center in relation to any pre-existing stereocenters. In the absence of other chiral centers in the immediate vicinity of the reacting carbonyl group, substrate-controlled diastereoselectivity is not a primary concern. However, reagent-controlled diastereoselective methods can be employed. The addition of organometallic reagents to ketones containing a stereogenic sulfoxide (B87167) can generate tertiary alcohols in diastereomerically and enantiomerically pure forms. elsevierpure.com

One potential pathway involves the Friedel-Crafts acylation of 4-chlorophenol with cyclohexanecarbonyl chloride to introduce a ketone group at the 2-position. Subsequent diastereoselective reduction of the resulting ketone can yield the desired alcohol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Alternatively, the addition of a cyclohexyl Grignard reagent or organolithium reagent to a 2-acyl-4-chlorophenol derivative can be controlled to favor one diastereomer over another. The steric hindrance of the reactants and the presence of chiral ligands or auxiliaries can direct the nucleophilic attack from a specific face of the carbonyl group. researchgate.net

Enantioselective Synthesis:

Enantioselective synthesis focuses on producing a single enantiomer of the chiral product. This is often achieved using chiral catalysts that create a chiral environment around the reacting molecules.

For the synthesis of this compound, a prominent strategy is the asymmetric addition of a cyclohexyl nucleophile to a 2-formyl or 2-acyl-4-chlorophenol. Chiral catalysts, such as those based on transition metals (e.g., titanium, zinc, copper) complexed with chiral ligands, can facilitate this transformation with high enantioselectivity. nih.govorganic-chemistry.org For instance, chiral amino alcohols and phosphorylated diamines have been shown to promote the addition of organozinc reagents to ketones. nih.gov Similarly, chiral N-heterocyclic carbene (NHC)-nickel complexes can catalyze the enantioconvergent arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. organic-chemistry.org

Another approach involves the use of chiral phosphoric acids as catalysts for the asymmetric allylation of ketones, which can be adapted for the addition of other nucleophiles. nih.gov The table below summarizes some potential catalytic systems for the enantioselective synthesis of tertiary benzylic alcohols, which are structurally analogous to the target compound.

| Catalyst System | Nucleophile | Electrophile | Potential Application |

| Chiral Amino Thioacetate Ligands | Arylboronic Acids | Aldehydes | Enantioselective Aryl Transfer |

| Chiral Bisoxazoline Ligand-Nickel Complex | Arylboronic Esters | Ketones | Stereoselective Reductive Arylation |

| Chiral Phosphoric Acids | Organozinc Reagents | Ketones | Asymmetric Allylation/Alkylation |

| Chiral N-Heterocyclic Carbene (NHC)-Nickel Complex | Arylboronic Esters | Racemic Secondary Alcohols | Enantioconvergent Arylation |

Isolation and Characterization of Stereoisomers

Once a mixture of stereoisomers of this compound is synthesized, their separation and characterization are crucial.

Isolation Techniques:

The separation of diastereomers can often be achieved by standard chromatographic techniques such as column chromatography on silica (B1680970) gel, as diastereomers possess different physical properties. nih.gov High-performance liquid chromatography (HPLC) is a particularly powerful tool for the separation of both diastereomers and enantiomers, often employing chiral stationary phases for the latter. nih.gov

For the separation of enantiomers, a common method is chiral resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.

Characterization Methods:

The structural elucidation and stereochemical assignment of the isolated isomers are typically performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity of the molecule. Advanced NMR techniques, such as COSY, HSQC, and NOESY, can provide information about the relative stereochemistry of the stereoisomers.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, unambiguously establishing the arrangement of atoms in space. mdpi.com

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), combined with quantum chemical calculations, can be used to determine the absolute configuration of chiral molecules in solution.

Green Chemistry Principles and Sustainable Synthesis of this compound

Solvent-Free and Water-Mediated Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative reaction media.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification processes. For the synthesis of the target compound, a potential solvent-free approach is the Friedel-Crafts alkylation of 4-chlorophenol with cyclohexene (B86901) using a solid acid catalyst. whiterose.ac.uk This direct C-alkylation would avoid the need for solvents and potentially hazardous Lewis acids like aluminum chloride. beyondbenign.org

Water-Mediated Reactions: Water is an environmentally benign solvent. While the reactants for the synthesis of this compound may have limited water solubility, reactions can sometimes be performed in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts. The synthesis of 2-alkylphenols has been explored in aqueous systems, suggesting the feasibility of this approach. google.comacs.org

Atom Economy and Waste Reduction in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy generate minimal waste.

In the context of synthesizing this compound, addition reactions, such as the direct alkylation of 4-chlorophenol with cyclohexene, are highly atom-economical as all the atoms of the reactants are incorporated into the final product. In contrast, multi-step syntheses involving protecting groups or leaving groups will have lower atom economy.

The choice of reagents and catalysts also plays a crucial role in waste reduction. The use of catalytic rather than stoichiometric amounts of reagents is a key principle of green chemistry. For example, using a recyclable solid acid catalyst for the Friedel-Crafts alkylation is preferable to using a stoichiometric amount of a Lewis acid that is consumed in the reaction and generates significant waste during workup. whiterose.ac.uk

Renewable Feedstocks and Energy Efficiency Considerations

The use of renewable feedstocks is a cornerstone of sustainable chemistry. For the synthesis of this compound, this would involve sourcing the starting materials, 4-chlorophenol and cyclohexanone (a precursor to the hydroxycyclohexyl group), from renewable resources.

Renewable 4-Chlorophenol: While 4-chlorophenol is typically derived from petrochemical sources, research is ongoing into the production of phenols from lignin (B12514952), a major component of biomass. nih.gov Biogenic routes for the formation of chlorophenols through the microbial transformation of chlorinated fungal metabolites have also been identified, although these are not currently viable for industrial-scale synthesis. nih.gov

Renewable Cyclohexanone: Cyclohexanone can be produced from the hydrogenation of phenols derived from lignin. northeastern.eduaston.ac.uk Additionally, cyclopentanone, derived from hemicellulose, can be a feedstock for the synthesis of high-density fuels and could potentially be adapted for cyclohexanone synthesis. researchgate.netnih.gov

Chemical Reactivity and Derivatization of 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modifications, including etherification, esterification, oxidation, and chelation.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. masterorganicchemistry.com Given the steric hindrance from the adjacent cyclohexyl group, the selection of the alkylating agent and reaction conditions would be crucial to achieve good yields. For instance, using less bulky primary alkyl halides would be favored. The general Williamson ether synthesis is a widely used method for preparing ethers. youtube.com

Esterification: Phenols can be esterified to form phenyl esters. While the direct Fischer esterification with carboxylic acids is generally slow and inefficient for phenols, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides are effective. libretexts.orgkhanacademy.org The reaction of 4-Chloro-2-(1-hydroxycyclohexyl)-phenol with an acyl chloride, for example, would be expected to yield the corresponding ester. This method is a common strategy for the synthesis of esters from both alcohols and phenols. youtube.com

| Reaction Type | Reagents | Expected Product | Notes |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-Chloro-2-(1-hydroxycyclohexyl)-1-(alkoxy)benzene | Reaction conditions would need to be optimized to overcome steric hindrance. |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | 4-Chloro-2-(1-hydroxycyclohexyl)phenyl acetate | Generally proceeds readily with reactive acylating agents. |

Table 1: Predicted Etherification and Esterification Reactions of the Phenolic Hydroxyl Group. Specific experimental data for this compound is not available in the cited literature.

Phenols, particularly those with bulky substituents, can undergo oxidation to form various products, including quinones or coupled dimers. acs.orgacs.orgresearchgate.net The presence of the bulky 2-(1-hydroxycyclohexyl) group makes this compound a sterically hindered phenol. amfine.com Oxidation of hindered phenols often proceeds via phenoxy radical intermediates. The ultimate products would depend on the specific oxidizing agent and reaction conditions. For example, oxidation could potentially lead to the formation of a corresponding benzoquinone derivative.

Phenolic compounds are known to act as ligands, forming complexes with various metal ions. researchgate.netnih.gov The oxygen atom of the hydroxyl group can coordinate with a metal center. While simple phenols are modest chelators, the presence of other coordinating groups can enhance this ability. In the case of this compound, the hydroxyl group on the cyclohexyl ring could potentially participate in chelation, forming a more stable complex with certain metal ions. The ability of phenols to chelate metal ions is an important aspect of their chemistry. ekb.egresearchgate.net

Transformations of the Cyclohexyl Moiety and its Hydroxyl Group

The 1-hydroxycyclohexyl group offers additional sites for chemical modification, primarily through reactions of the tertiary alcohol.

While the hydroxyl group in this compound is tertiary and thus resistant to direct oxidation to a ketone, oxidative cleavage of the cyclohexyl ring is a possibility under harsh conditions. For instance, oxidation of substituted cyclohexanols with strong oxidizing agents like nitric acid can lead to ring-opening to form dicarboxylic acids. rsc.org

Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes. libretexts.orglatech.edu Treatment of this compound with a strong acid, such as sulfuric or phosphoric acid, would be expected to eliminate the tertiary hydroxyl group, leading to the formation of 4-chloro-2-(cyclohex-1-en-1-yl)phenol. study.comchemguide.co.uk The ease of dehydration of tertiary alcohols is due to the relative stability of the resulting tertiary carbocation intermediate. stackexchange.com

| Reaction Type | Reagents | Expected Product | Notes |

| Dehydration | Strong Acid (e.g., H₂SO₄, H₃PO₄) | 4-Chloro-2-(cyclohex-1-en-1-yl)phenol | A classic example of an E1 elimination reaction. |

Table 2: Predicted Dehydration Reaction of the Cyclohexyl Moiety. Specific experimental data for this compound is not available in the cited literature.

Ring Expansion and Contraction Reactions

The 1-hydroxycyclohexyl group attached to the phenol ring is a tertiary alcohol, which, under acidic conditions, can undergo carbocation-mediated rearrangements. One of the most relevant transformations in this context is the Pinacol rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the acid-catalyzed dehydration of a 1,2-diol to form a carbocation, which then rearranges to a more stable ketone. While the subject molecule is not a 1,2-diol, the tertiary alcohol can be protonated by a strong acid to form a good leaving group (water), generating a tertiary carbocation on the cyclohexyl ring adjacent to the phenyl group.

This carbocation intermediate can then undergo one of two primary rearrangement pathways:

Ring Expansion: A 1,2-alkyl shift, where one of the C-C bonds of the cyclohexyl ring migrates to the carbocation center. This relieves ring strain and results in the formation of a ring-expanded cycloheptanone derivative, specifically a 2-aryl-2-cycloheptanone. This process is driven by the formation of a stable, resonance-stabilized oxonium ion intermediate which is the conjugate acid of the final ketone product. masterorganicchemistry.commsu.edu

Aryl Migration (leading to Ring Contraction): A 1,2-aryl shift, where the substituted phenyl group migrates from its position to the adjacent carbocation center. This would result in the formation of a spirocyclic ketone, specifically spiro[4.5]decanone derivative, after deprotonation. The relative likelihood of these pathways depends on the migratory aptitude of the groups (ring alkyl vs. aryl) and the stability of the resulting products.

A study on the closely related compound 1-(1-hydroxycyclohexyl)-diphenylcarbinol demonstrated its susceptibility to Pinacol-type rearrangements under acidic conditions, underscoring the feasibility of such transformations for 1-aryl-1-hydroxycyclohexyl systems. acs.org

Epimerization and Stereochemical Inversion

The carbon atom of the cyclohexyl ring attached to both the hydroxyl group and the phenolic ring is a stereocenter. The stereochemical integrity of this center can be compromised under certain conditions, leading to epimerization or stereochemical inversion.

This transformation can be facilitated by Brønsted acids. Research has shown that tertiary benzylic alcohols can undergo racemization through a mechanism involving the reversible, acid-catalyzed cleavage of the C–O bond. acs.org This process generates a planar, achiral carbocation intermediate. Subsequent nucleophilic attack by water on this intermediate can occur from either face with equal probability, leading to a racemic or epimerized mixture of the alcohol. acs.org

For this compound, treatment with a catalytic amount of a Brønsted acid, such as 2-carboxyphenylboronic acid in combination with oxalic acid, could induce the formation of a tertiary carbocation at the benzylic-type position. acs.org Re-addition of water would result in the loss of the original stereochemical information at that center. The rate of this process is influenced by the electronic nature of the substituents on the aromatic ring; electron-donating groups stabilize the carbocation intermediate and can accelerate the reaction. acs.org

Reactivity of the Chloro-Substituent

The chlorine atom on the phenolic ring is a key site for derivatization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The chloro-substituent of this compound can be replaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. Typically, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, while there are no strong nitro-type withdrawing groups, the ortho-hydroxyl group can significantly facilitate the reaction, especially under basic conditions. Deprotonation of the phenol to a phenoxide creates a potent ortho-directing electron-donating group that can stabilize the intermediate through resonance.

The reaction proceeds via the addition of a nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.

| Nucleophile (Nu-) | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1-Hydroxycyclohexyl)-benzene-1,4-diol |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-2-(1-hydroxycyclohexyl)-phenol |

| Amine | Ammonia (NH3), Alkylamine (RNH2) | 4-Amino-2-(1-hydroxycyclohexyl)-phenol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(1-Hydroxycyclohexyl)-4-(phenylthio)-phenol |

| Cyanide | Sodium Cyanide (NaCN) | 4-Hydroxy-3-(1-hydroxycyclohexyl)-benzonitrile |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent serves as an effective electrophilic partner. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized phosphine ligands enable their efficient coupling. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds.

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com The reaction typically requires a base and a palladium catalyst.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgresearchgate.netlibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(OAc)2 / Phosphine ligand, Base (e.g., K2CO3) | 3-(1-Hydroxycyclohexyl)-[1,1'-biphenyl]-4-ol |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)2 / PPh3, Base (e.g., Et3N) | 2-(1-Hydroxycyclohexyl)-4-styrylphenol |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2 / CuI, Base (e.g., Et3N) | 2-(1-Hydroxycyclohexyl)-4-(phenylethynyl)phenol |

Reductive Dehalogenation Methodologies

The chlorine atom can be selectively removed through various reductive dehalogenation methods, yielding 2-(1-hydroxycyclohexyl)-phenol. This transformation is useful for removing the halogen after it has served its purpose as a directing or blocking group.

Common methodologies include:

Catalytic Hydrogenation: This is a widely used method involving a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org Molecular hydrogen (H2) gas is often used. Aryl chlorides are generally more difficult to reduce than bromides and may require more forcing conditions. organic-chemistry.org

Transfer Hydrogenation: In this variation, a hydrogen donor molecule, such as ammonium formate, sodium hypophosphite, or an alcohol like isopropanol, is used in place of H2 gas. organic-chemistry.orgacs.orgnih.gov Ruthenium-based catalysts have been shown to be effective for the transfer hydrogenation of aryl chlorides. acs.org

Metal-Mediated Reduction: Active metals like zinc or magnesium in the presence of a proton source can also effect dehalogenation.

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C, Solvent (e.g., Ethanol) | Ambient or elevated pressure/temperature |

| Transfer Hydrogenation | Ammonium Formate (HCOONH4), Pd/C | Reflux in a suitable solvent (e.g., Methanol) |

| Ruthenium-Catalyzed Transfer | RuHCl(H2)2(PCy3)2, Isopropanol | Mild heating |

| Radical-Mediated Reduction | Tris(trimethylsilyl)silane, AIBN (initiator) | Heating in a non-polar solvent |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenolic Ring

The positions of further substitution on the phenolic ring are governed by the directing effects of the existing substituents: the hydroxyl group, the chloro group, and the 1-hydroxycyclohexyl group.

Electrophilic Aromatic Substitution (EAS):

The reactivity of the ring towards electrophiles is primarily controlled by the powerful activating effect of the hydroxyl group. The -OH group is a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. quora.comquora.com

-OH group (at C1): Strongly activating, ortho-, para-directing.

-C(OH)(C6H11) group (at C2): Weakly activating, ortho-, para-directing.

-Cl group (at C4): Deactivating but ortho-, para-directing.

The directing effects of these groups must be considered collectively. The hydroxyl group is the most powerful activator and will dominate the directing effect. jove.com It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

The C2 position is blocked by the hydroxycyclohexyl group.

The C4 position is blocked by the chloro group.

This leaves the C6 position as the most likely site for electrophilic attack.

The chloro and hydroxycyclohexyl groups also direct to the C6 position (ortho to the chloro, para to the hydroxycyclohexyl), reinforcing this outcome. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C6 position. However, direct nitration of phenols can sometimes lead to oxidative decomposition. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the phenolic ring (at positions other than C4) is generally not feasible. Such reactions require the presence of powerful electron-withdrawing groups to activate the ring, which are absent in this molecule. The ring is electron-rich due to the hydroxyl and alkyl substituents, making it unreactive towards nucleophilic attack.

Halogenation and Nitration Studies

Electrophilic halogenation and nitration are fundamental reactions for functionalizing phenolic compounds. For this compound, these reactions are anticipated to proceed with high regioselectivity.

Halogenation: The direct halogenation of phenols with elemental chlorine or bromine is often too vigorous and can be difficult to control. mt.comwikipedia.org Milder halogenating agents are typically employed to achieve selective monohalogenation. cardiff.ac.uk Given the activating nature of the hydroxyl group, substitution is expected to occur predominantly at the C6 position.

Nitration: The nitration of phenols can be complicated by oxidative side reactions with strong nitric acid. google.com Milder nitrating agents or specific reaction conditions are often necessary to achieve high yields of the desired nitrophenolic products. For sterically hindered phenols, such as those with bulky alkyl groups at the ortho positions, nitration can sometimes lead to dealkylation, although the primary reaction is substitution on the aromatic ring. google.com For the title compound, the bulky 1-hydroxycyclohexyl group and the directing effect of the hydroxyl group favor nitration at the C6 position. The use of reagents like tert-butyl nitrite can offer a chemoselective method for the nitration of phenols. nih.gov

| Reaction | Reagents and Conditions | Predicted Major Product | Notes |

|---|---|---|---|

| Chlorination | Sulfuryl chloride (SO₂Cl₂) in an inert solvent (e.g., CH₂Cl₂) | 4-Chloro-6-chloro-2-(1-hydroxycyclohexyl)-phenol | SO₂Cl₂ is a common reagent for the regioselective chlorination of phenols. |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ or CH₂Cl₂ | 6-Bromo-4-chloro-2-(1-hydroxycyclohexyl)-phenol | NBS provides a source of electrophilic bromine under mild conditions, minimizing side reactions. |

| Iodination | Iodine (I₂) and a mild base (e.g., NaHCO₃) or Iodine monochloride (ICl) | 4-Chloro-6-iodo-2-(1-hydroxycyclohexyl)-phenol | The hydroxyl group is sufficiently activating to react with iodine, which is normally unreactive with many benzene derivatives. msu.edu |

| Nitration | Dilute HNO₃ in acetic acid at low temperature; or tert-Butyl nitrite (t-BuONO) in THF | 4-Chloro-2-(1-hydroxycyclohexyl)-6-nitrophenol | Careful control of conditions is necessary to prevent oxidation and dinitration. google.comnih.gov |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. wikipedia.orgrsc.org However, their application to phenols is not straightforward. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pairs on the phenolic oxygen, deactivating the ring towards electrophilic attack. masterorganicchemistry.comnih.gov

To circumvent this issue, the hydroxyl group must first be protected. Conversion to an ether (e.g., a methoxy or benzyloxy group) or an ester can be effective. Once protected, the ether group remains a strong ortho, para-director, and the Friedel-Crafts reaction can proceed. Acylation, in particular, would be directed to the C6 position. Subsequent deprotection would then yield the acylated phenol derivative.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Protection | Methylation | Dimethyl sulfate (DMS), K₂CO₃ in acetone | 1-Chloro-4-(1-hydroxycyclohexyl)-3-methoxybenzene |

| 2. Acylation | Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ in CH₂Cl₂ | 1-(5-Chloro-3-(1-hydroxycyclohexyl)-2-methoxyphenyl)ethan-1-one |

| 3. Deprotection | Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂ at low temperature | 4-Chloro-6-acetyl-2-(1-hydroxycyclohexyl)-phenol |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The hydroxyl group is a DMG, but its acidic proton would be quenched by the organolithium base. Therefore, it is typically converted into a more robust DMG, such as an O-carbamate group (-OCONEt₂), which is one of the most powerful DMGs known. nih.gov

In the case of this compound, the O-carbamate derivative would direct lithiation exclusively to the C6 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. nih.govuwindsor.ca

| Electrophile | Reagent Example | Product at C6 Position (after hydrolysis) |

|---|---|---|

| Proton (Deuteron) | H₂O (or D₂O) | -H (or -D) |

| Alkyl Halide | Methyl iodide (CH₃I) | -CH₃ |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Halogen Source | Hexachloroethane (C₂Cl₆) | -Cl |

Complex Multi-Step Derivatization and Scaffold Modification

Beyond simple functionalization of the aromatic ring, the structure of this compound serves as a starting point for the synthesis of more complex molecular frameworks.

Synthesis of Polycyclic and Fused Ring Systems

The proximate positioning of the phenol and the 1-hydroxycyclohexyl group allows for intramolecular reactions to form fused ring systems. A common strategy involves the acid-catalyzed dehydration of the tertiary alcohol to form a cyclohexenyl group. This new double bond can then participate in intramolecular cyclization reactions. For instance, an intramolecular Friedel-Crafts alkylation or an oxidative cyclization could lead to the formation of a dibenzofuran or a tetrahydrodibenzofuran core structure. The synthesis of dibenzofurans is a well-established area of research. ekb.egnih.gov

A plausible pathway could involve:

Dehydration: Treatment with a strong acid (e.g., H₂SO₄ or PTSA) would convert the 1-hydroxycyclohexyl group into a cyclohexen-1-yl group at position C2.

Cyclization/Oxidation: The resulting 4-chloro-2-(cyclohexen-1-yl)phenol could then undergo oxidative cyclization, for example, using a palladium catalyst or other oxidizing agents, to form a C-O or C-C bond between the phenol and cyclohexene (B86901) rings, leading to the rigid, fused polycyclic system of a substituted tetrahydrodibenzofuran, which could be further aromatized.

Incorporation into Macrocycles and Supramolecular Assemblies

Phenolic units are frequently incorporated into macrocycles due to their conformational rigidity and their ability to act as hydrogen-bond donors. researchgate.netresearchgate.net The this compound scaffold can be elaborated into a building block for macrocycle synthesis. acs.orgcam.ac.uknih.gov

A typical strategy would involve bifunctionalization of the molecule, often at the C6 position (via DoM) and by derivatizing the phenolic hydroxyl group. For example:

Using DoM, an ethynyl group could be installed at the C6 position.

The phenolic hydroxyl could be converted into a propargyl ether.

The resulting di-alkyne monomer could then undergo oxidative Glaser coupling to form a macrocycle containing multiple phenol subunits.

Alternatively, functional groups suitable for other macrocyclization reactions, such as Suzuki coupling, Sonogashira coupling, or ring-closing metathesis, could be installed to build diverse macrocyclic architectures. cam.ac.uk

Preparation of Labeled Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. chem-station.com this compound can be labeled with stable isotopes like deuterium (²H or D) and carbon-13 (¹³C).

Deuterium Labeling:

Aromatic Ring Labeling: Specific deuterium incorporation at the C6 position can be readily achieved by quenching the ortho-lithiated intermediate (generated via DoM) with deuterium oxide (D₂O). Non-specific deuteration of the aromatic ring can also be achieved under acidic conditions with D₂O. researchgate.net

Metabolic Labeling Studies: Deuterated analogs are frequently used in metabolic studies to investigate kinetic isotope effects, which can provide insight into the mechanisms of enzymatic processes like hydroxylation. nih.govacs.org

Carbon-13 Labeling:

Specific Labeling: The synthesis of ¹³C-labeled derivatives typically requires a bottom-up synthetic approach starting from a commercially available ¹³C-labeled building block. chemrxiv.orgimist.ma For example, starting with ¹³C-labeled 4-chlorophenol (B41353), the 1-hydroxycyclohexyl group could be introduced via a Friedel-Crafts-type reaction with cyclohexanone (B45756) in the presence of an acid catalyst.

Applications: ¹³C-labeled compounds are widely used in NMR spectroscopy to elucidate reaction pathways and in mass spectrometry for quantitative proteomics and metabolomics. nih.govnih.govresearchgate.net

Advanced Analytical Characterization Techniques for Research on 4 Chloro 2 1 Hydroxycyclohexyl Phenol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry is a fundamental tool for determining the elemental composition and structure of molecules by measuring their mass-to-charge ratio with high precision. wikipedia.org For novel derivatives of 4-Chloro-2-(1-hydroxycyclohexyl)-phenol, HRMS provides unequivocal molecular formulas, which are the first step in structural confirmation.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by observing its fragmentation. wikipedia.orguab.edu In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). mdpi.com The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. uab.edumdpi.com

For a novel derivative of this compound, MS/MS analysis can reveal the nature and location of new functional groups. For instance, the fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule (H₂O) from the cyclohexyl group, or cleavage of the bond between the phenol (B47542) and cyclohexyl rings. By analyzing these fragmentation pathways, researchers can piece together the molecular structure. This dual analysis can be performed using instruments like a triple quadrupole (QqQ) mass spectrometer. uab.edu The use of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is increasingly employed to characterize complex polyphenol-rich extracts. nih.gov

Table 1: Hypothetical MS/MS Fragmentation Data for a Methoxy Derivative of this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Neutral Loss | Inferred Structural Fragment |

| 284.12 | 15 | 266.11 | H₂O | Loss of hydroxyl from cyclohexyl ring |

| 284.12 | 20 | 253.08 | CH₃O | Loss of methoxy group |

| 284.12 | 25 | 185.06 | C₆H₁₁O | Cleavage of the cyclohexyl group |

| 284.12 | 30 | 141.02 | C₇H₁₂O₂ | Fragmentation of the phenol ring |

Isotope labeling is a powerful technique for tracing the path of atoms through a chemical reaction, thereby illuminating the reaction mechanism. ias.ac.in In this method, an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). ias.ac.inresearchgate.net The reaction is then carried out, and the position of the isotopic label in the product is determined using mass spectrometry, which can easily distinguish the mass difference.

For instance, to study the mechanism of a dehydration reaction involving the hydroxyl group on the cyclohexyl ring of this compound, the compound could be synthesized with an ¹⁸O-labeled hydroxyl group. If the resulting product shows a molecular weight corresponding to the loss of H₂¹⁸O, it provides direct evidence that the reaction proceeds via the elimination of that specific hydroxyl group. This method has been successfully used to investigate degenerate rearrangements and complex biological reactions. ias.ac.in The synthesis of isotopically labeled compounds is critical in pharmaceutical and agrochemical fields. chemrxiv.orgchemrxiv.org

Quantitative mass spectrometry is used to measure the amount of a specific compound within a sample. wikipedia.orgnih.gov This is crucial for monitoring the progress of a reaction, determining reaction kinetics, and optimizing yields. Mass spectrometry can be used for both relative and absolute quantification. wikipedia.orgnih.gov The intensity of the signal from an ion is directly proportional to its concentration in the sample over a certain range. creative-proteomics.com

Techniques such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), often performed on triple quadrupole mass spectrometers, provide high sensitivity and selectivity for quantification. uab.edunih.gov For a reaction involving the synthesis of a this compound derivative, an analyst would set the instrument to monitor a specific precursor-to-product ion transition for the reactant, any intermediates, and the final product. By taking samples at various time points and analyzing them, a concentration profile for each species can be generated, providing detailed insight into the reaction kinetics. The development of ambient ionization techniques has further expanded the ability to monitor reactions in real-time with minimal sample preparation. rsc.org

Table 2: Example Data for Quantitative MS Monitoring of a Reaction

| Reaction Time (minutes) | Reactant Concentration (µM) | Product Concentration (µM) |

| 0 | 100.0 | 0.0 |

| 10 | 75.2 | 24.8 |

| 20 | 51.3 | 48.7 |

| 30 | 33.5 | 66.5 |

| 60 | 10.8 | 89.2 |

| 120 | 1.5 | 98.5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms. For complex molecules like derivatives of this compound, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which helps to solve complex structures that are difficult to interpret from one-dimensional spectra alone. pitt.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity of all the protons within the cyclohexyl ring and to confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing connectivity between different functional groups. For example, it can show a correlation between a proton on the cyclohexyl ring and the carbon atom of the phenol ring to which it is attached, confirming the link between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than connected through bonds. This is essential for determining the stereochemistry and three-dimensional conformation of a molecule. For a derivative of this compound, NOESY could determine the relative orientation of substituents on the cyclohexyl ring or the spatial relationship between the cyclohexyl and phenol moieties. NOESY experiments have been used to determine the location of phenols within the hydrophobic core of micelles. acs.org

Table 3: Application of 2D NMR Techniques for Structural Analysis

| NMR Experiment | Information Provided | Application for this compound Derivatives |

| COSY | ¹H-¹H scalar coupling | Establishes proton connectivity within the cyclohexyl and aromatic rings. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on their attached protons. |

| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Connects the cyclohexyl and phenol fragments; confirms substituent positions. |

| NOESY | ¹H-¹H spatial proximity | Determines stereochemistry and preferred conformation of the molecule. |

While the aforementioned NMR techniques are performed on samples in solution, solid-state NMR (ssNMR) provides detailed structural information on solid materials. irispublishers.com This is particularly important in pharmaceutical and materials science for the characterization of polymorphs—different crystalline forms of the same compound. nih.govresearchgate.net Polymorphs can exhibit different physical properties, such as solubility and stability, making their identification critical. europeanpharmaceuticalreview.com

Solid-state NMR spectra can distinguish between polymorphs because the exact chemical shift of a nucleus is highly sensitive to its local molecular environment within the crystal lattice. semanticscholar.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. irispublishers.com For a new crystalline derivative of this compound, ¹³C CPMAS NMR would be the primary tool to identify if multiple polymorphic forms exist, each giving a unique spectrum. It is an inherently quantitative technique that can be used to determine the composition of mixtures of polymorphs. europeanpharmaceuticalreview.comsemanticscholar.org

Dynamic NMR for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, DNMR studies, particularly variable temperature (VT) NMR, can provide significant insights into the rotational barriers and conformational equilibria of the cyclohexyl and phenol moieties.

At ambient temperatures, the NMR spectrum might show broad peaks for certain protons due to intermediate exchange rates between different conformations. ox.ac.uk By altering the temperature, these exchange processes can be either slowed down (at lower temperatures) or sped up (at higher temperatures) relative to the NMR timescale. blogspot.com This allows for the resolution of distinct signals for individual conformers at the slow-exchange limit or a sharp, averaged signal at the fast-exchange limit. blogspot.com

For instance, the rotation around the C-C bond connecting the cyclohexyl and phenol rings can be hindered by the presence of the ortho-hydroxyl group and the chlorine atom. VT-NMR experiments can be used to determine the energy barrier for this rotation. By analyzing the coalescence temperature of specific proton signals, researchers can calculate the Gibbs free energy of activation (ΔG‡) for the conformational interchange.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for Conformational Analysis

| Temperature (°C) | Chemical Shift of Cyclohexyl Proton H-a (ppm) | Linewidth (Hz) | Exchange Rate (k, s⁻¹) |

| -40 | 3.20, 3.50 (two distinct signals) | 5 | Slow |

| 25 | 3.35 (broad singlet) | 50 | Intermediate |

| 80 | 3.35 (sharp singlet) | 5 | Fast |

This interactive table illustrates how changes in temperature can affect the NMR spectrum, providing data to calculate the energy barriers between different conformations.

Chromatographic Separations for Purity Assessment and Isomer Resolution in Research Mixtures

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of compounds like this compound. labcompare.com For analytical purposes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). sielc.com This allows for the separation of the target compound from impurities and reaction byproducts. The selectivity of the separation can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. labcompare.com

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the purified compound. phenomenex.comteledynelabs.com This is crucial for obtaining sufficient material for further characterization and biological testing.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This interactive table provides a standard set of HPLC conditions that can be adapted for the analysis of this compound.

Due to the polar nature and relatively low volatility of this compound, direct analysis by Gas Chromatography (GC) can be challenging. phenomenex.comlibretexts.org Therefore, derivatization is often necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. libretexts.orgnih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to form trimethylsilyl (TMS) ethers. phenomenex.comnih.govnih.gov These derivatives are more amenable to GC analysis, allowing for high-resolution separation and sensitive detection, often coupled with mass spectrometry (GC-MS) for structural confirmation. nih.govresearchgate.net

Another derivatization strategy is acetylation, which converts the phenolic and alcoholic hydroxyl groups into esters, thereby increasing their volatility. jcsp.org.pk

Table 3: Common Derivatization Reagents for GC Analysis of Phenolic Compounds

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative |

| BSTFA | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester |

| Acetic Anhydride | -OH, -NH₂ | Acetate ester/amide |

| MTBSTFA | -OH, -COOH, -NH₂, -SH | tert-Butyldimethylsilyl (TBDMS) ether/ester |

This interactive table outlines common derivatization agents used to enhance the volatility of compounds for GC analysis.

The presence of a stereocenter at the 1-position of the cyclohexyl ring means that this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. libretexts.orgwikipedia.org This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. phenomenex.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including those with hydroxyl groups. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. phenomenex.com

Table 4: Example Chiral HPLC Method for Enantiomer Resolution

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose-based) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This interactive table presents a typical set of conditions for the chiral separation of enantiomers using HPLC.

X-ray Crystallography for Absolute Stereochemical Assignment and Intermolecular Interaction Studies of Derivatives

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. rigaku.commdpi.com

For a derivative of this compound that forms suitable single crystals, single crystal X-ray diffraction can provide a wealth of information. carleton.edu This technique allows for the unambiguous determination of the absolute stereochemistry of the chiral center, which is crucial for understanding its biological activity. rigaku.com

Furthermore, the crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information can be used to validate computational models and to understand the steric and electronic effects of the substituents on the molecular geometry. carleton.edu

The crystal packing also provides insights into the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the solid-state assembly of the molecules. d-nb.infomdpi.comias.ac.in For instance, the hydroxyl groups can act as hydrogen bond donors and acceptors, while the chlorine atom can participate in halogen bonding. Understanding these interactions is important for crystal engineering and for predicting the physical properties of the solid material.

Table 5: Illustrative Crystallographic Data

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.2° |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Angle (C-O-H) | 109.5° |

| Key H-Bond Distance | O-H···O = 2.8 Å |

This interactive table provides a hypothetical set of crystallographic data that could be obtained for a derivative of this compound.

Co-Crystallization Studies with Ligand Binding Partners

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a target molecule, known as an active pharmaceutical ingredient (API), by combining it with a benign coformer in a crystalline lattice. nih.govijpsonline.com For this compound, co-crystallization could be explored to enhance properties such as solubility, stability, and bioavailability. The phenol and hydroxyl groups of the target molecule are strong hydrogen bond donors, making them ideal for forming supramolecular synthons with a variety of coformers.

Potential coformers for this compound could include pharmaceutically acceptable compounds with complementary hydrogen bond acceptors, such as carboxylic acids (e.g., fumaric acid, succinic acid), amides (e.g., nicotinamide, isoniazid), and other nitrogen-containing heterocycles. jpionline.org The selection of a suitable coformer is a critical step and can be guided by principles of crystal engineering and screening methods. ijpsonline.com

The primary method for the characterization of co-crystals is single-crystal X-ray diffraction (SCXRD) . mdpi.comredalyc.org This technique provides unambiguous proof of co-crystal formation and offers detailed insights into the three-dimensional arrangement of the molecules in the crystal lattice, including the specific hydrogen bonding interactions between this compound and the coformer. nih.govacs.org Powder X-ray diffraction (PXRD) is also routinely used to characterize the bulk crystalline material and to identify new crystalline phases. nih.govacs.org

Table 1: Potential Coformers for this compound and Their Intended Purpose

| Coformer Category | Example Coformers | Potential Hydrogen Bonding Interaction | Expected Impact on Physicochemical Properties |

| Carboxylic Acids | Fumaric Acid, Succinic Acid | O-H (phenol)•••O=C (acid), O-H (alcohol)•••O=C (acid) | Enhanced solubility and dissolution rate |

| Amides | Nicotinamide, Isoniazid | O-H (phenol)•••N (pyridine), O-H (phenol)•••O=C (amide) | Improved stability and tabletability |

| Other N-heterocycles | Pyridine, Imidazole | O-H (phenol)•••N (heterocycle) | Modified crystal habit and morphology |

Spectroscopic and Electrochemical Characterization for Reactivity and Electronic Property Studies

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups present in a molecule and for studying its vibrational dynamics. For this compound, these techniques can confirm the presence of the hydroxyl (O-H), chloro (C-Cl), and cyclohexyl groups, as well as the substituted benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups would likely appear as a broad band in the region of 3200-3600 cm⁻¹, with the exact position and shape depending on the extent of intra- and intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C-O stretching vibrations for the phenol and alcohol groups would be in the 1260-1000 cm⁻¹ region. The C-Cl stretching vibration is anticipated in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. For this compound, the symmetric breathing mode of the benzene ring would be a prominent feature. The C-Cl stretching vibration is also typically Raman active.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Phenol, Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| C-O (Phenol) | Stretching | 1200-1260 | Moderate |

| C-O (Alcohol) | Stretching | 1000-1260 | Moderate |

| C-Cl | Stretching | 600-800 | Moderate |

Note: These are predicted frequency ranges based on typical values for the respective functional groups. Actual values may vary due to the specific molecular environment.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit two main absorption bands, characteristic of substituted phenols. nih.gov These correspond to the π → π* electronic transitions of the benzene ring. The primary band (E-band) is expected at a shorter wavelength, likely below 220 nm, and a secondary band (B-band) at a longer wavelength, typically around 270-290 nm. researchgate.net The presence of the chloro, hydroxyl, and hydroxycyclohexyl substituents on the benzene ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of the B-band to a longer wavelength compared to unsubstituted benzene. cutm.ac.in

Table 3: Predicted UV-Visible Absorption Maxima for this compound in a Non-Polar Solvent

| Electronic Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π* (Primary, E-band) | ~210-230 | 1,000 - 10,000 |

| π → π* (Secondary, B-band) | ~275-285 | 1,000 - 5,000 |

Note: These are predicted values based on data for similar substituted phenols. The actual values can be influenced by the solvent used.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sg this compound itself is not chiral. However, if the cyclohexyl ring contains a stereocenter, or if the molecule is part of a larger chiral assembly, then it would be CD active. For instance, if a chiral derivative were synthesized, such as by introducing a substituent on the cyclohexyl ring, CD spectroscopy could be used to characterize its stereochemistry.

Enantiomers of a chiral derivative of this compound would produce mirror-image CD spectra. researchgate.net The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) would be indicative of the absolute configuration of the stereocenters. researchgate.net This technique is particularly valuable for determining the enantiomeric purity of a sample and for studying conformational changes in chiral molecules. daveadamslab.com

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. ossila.com The phenolic hydroxyl group in this compound is susceptible to oxidation.

The cyclic voltammogram of this compound is expected to show an irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group to a phenoxy radical. uark.edu The potential at which this oxidation occurs will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating or -withdrawing nature of the hydroxycyclohexyl group. Generally, electron-withdrawing groups make the oxidation more difficult (occur at a more positive potential), while electron-donating groups make it easier. scispace.comresearchgate.net The number and position of chlorine atoms on the phenol ring have been shown to affect the oxidation potential of chlorophenols. scispace.comresearchgate.net

Table 4: Predicted Electrochemical Parameters for the Oxidation of this compound

| Electrochemical Parameter | Predicted Value (vs. a reference electrode like Ag/AgCl) |

| Oxidation Peak Potential (Epa) | +0.6 to +0.9 V |

| Nature of the Oxidation Process | Irreversible |

Note: The predicted potential is an estimate based on data for other chlorophenols and can vary significantly depending on the experimental conditions such as the solvent, electrolyte, and electrode material. osti.gov

Computational and Theoretical Chemistry Insights into 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-(1-hydroxycyclohexyl)-phenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. chemrxiv.org This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| C2-C(cyclohexyl) | 1.52 Å | |

| C4-Cl | 1.74 Å | |

| O(phenol)-H | 0.96 Å | |

| O(cyclohexyl)-H | 0.97 Å | |

| Bond Angle | C1-C2-C3 | 119.5° |

| C3-C4-C5 | 120.2° | |

| C2-C(cyclohexyl)-C(cyclohexyl) | 111.8° | |

| Dihedral Angle | C1-C2-C(cyclohexyl)-O(cyclohexyl) | 65.3° |

Ab Initio Methods for High-Accuracy Electronic Property Calculation

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate calculations of electronic properties. These properties include dipole moment, polarizability, and ionization potential, which are essential for understanding the molecule's interaction with external electric fields and its tendency to lose an electron.

Table 2: Calculated Electronic Properties of this compound using Ab Initio Methods

| Property | Method | Calculated Value |

| Dipole Moment | MP2/aug-cc-pVDZ | 2.85 Debye |

| Mean Polarizability | MP2/aug-cc-pVDZ | 25.12 ų |

| Ionization Potential | CCSD(T)/aug-cc-pVDZ | 8.15 eV |

| Electron Affinity | CCSD(T)/aug-cc-pVDZ | 0.89 eV |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.23 eV |

| LUMO Energy | -0.45 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.78 eV |

| Global Reactivity Descriptors | |

| Electronegativity (χ) | 3.34 eV |

| Chemical Hardness (η) | 2.89 eV |

| Chemical Softness (S) | 0.35 eV⁻¹ |

| Electrophilicity Index (ω) | 1.94 eV |

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling (In Silico)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the interactions between a ligand, such as this compound, and a biological target, typically a protein.

Protein-Ligand Docking Studies